molecular formula C11H6BrClN4 B11786248 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11786248
M. Wt: 309.55 g/mol
InChI Key: UFXMLBBKZAFFOS-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by the presence of bromine, chlorine, and phenyl groups attached to the triazolopyrazine core. It has a molecular formula of C11H6BrClN4 and a molecular weight of 309.55 g/mol .

Preparation Methods

The synthesis of 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-4-carboxylic acid with bromine and chlorine reagents in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation .

The molecular pathways involved in these effects include the inhibition of kinase activity, modulation of signal transduction pathways, and interference with DNA replication and repair processes .

Comparison with Similar Compounds

6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H6BrClN4

Molecular Weight

309.55 g/mol

IUPAC Name

6-bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H6BrClN4/c12-8-6-17-10(7-4-2-1-3-5-7)15-16-11(17)9(13)14-8/h1-6H

InChI Key

UFXMLBBKZAFFOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2C=C(N=C3Cl)Br

Origin of Product

United States

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